molecular formula C6H13NO B11925216 cis-3-(1-Aminoethyl)cyclobutanol

cis-3-(1-Aminoethyl)cyclobutanol

Cat. No.: B11925216
M. Wt: 115.17 g/mol
InChI Key: KIWGUWLRIOXKNH-UHFFFAOYSA-N
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Description

cis-3-(1-Aminoethyl)cyclobutanol: is an organic compound with the molecular formula C₆H₁₃NO It features a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(1-Aminoethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including reduction and amination to introduce the aminoethyl group. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-3-(1-Aminoethyl)cyclobutanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanes .

Scientific Research Applications

cis-3-(1-Aminoethyl)cyclobutanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(1-Aminoethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-3-(1-Aminoethyl)cyclobutanol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its trans isomer or other cyclobutane derivatives .

Properties

IUPAC Name

3-(1-aminoethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4(7)5-2-6(8)3-5/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWGUWLRIOXKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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